Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-
Description
The compound Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- features a methoxyphenyl group attached to an ethanone core, with a thioether linkage to a 6-methyl-substituted pyrimidine ring. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and ability to engage in hydrogen bonding .
Properties
CAS No. |
89991-25-3 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C14H14N2O2S/c1-10-7-14(16-9-15-10)19-8-13(17)11-3-5-12(18-2)6-4-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
ZPLJVKBIESMLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 6-methyl-4-pyrimidinethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often facilitated by the use of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethanone serves as a building block in the synthesis of more complex molecules. Its thioether functional group allows for various chemical transformations including oxidation, reduction, and substitution reactions.
Biology
Research indicates that Ethanone exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit bacterial growth and tumor cell proliferation. For instance, derivatives have been noted for their ability to induce apoptosis in cancer cells, suggesting a mechanism that may be relevant for therapeutic applications .
Medicine
Ongoing research is exploring Ethanone's potential as a therapeutic agent. Its interaction with specific molecular targets may alter enzymatic activities associated with diseases such as cancer and infections. Preliminary studies suggest that it could inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis .
Industry
In industrial applications, Ethanone is utilized as an intermediate in pharmaceutical synthesis and the development of new materials. Its unique properties make it valuable for creating compounds with specific biological activities.
Case Studies
- Antimicrobial Activity :
- Antitumor Activity :
- Anti-inflammatory Properties :
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The methoxyphenyl and pyrimidinylthio groups significantly influence properties like solubility, melting point, and reactivity. Below is a comparative analysis with structurally analogous compounds:
Table 1: Key Properties of Ethanone Derivatives
Key Observations :
- Electron-Donating vs.
- Heterocyclic Thioethers : Pyrimidinylthio (target compound) vs. triazolylthio () groups affect hydrogen-bonding capacity and steric bulk. Triazoles are more polar, which may explain the higher melting point (121–122°C) in Compound 19 .
Biological Activity
Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- (CAS Number: 89991-25-3) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- is C14H14N2O2S. Its structure features a methoxyphenyl group and a pyrimidinyl thioether, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole and pyrimidine moieties. These compounds often exhibit activity against various bacterial strains and fungi. For instance, derivatives of 1,3,4-thiadiazole have shown significant antimicrobial effects, suggesting that Ethanone may possess similar properties due to its structural components .
Antitumor Activity
Ethanone derivatives have been investigated for their antitumor potential. A study focusing on thiadiazole derivatives demonstrated promising results in inhibiting tumor cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells, which could be relevant for Ethanone's efficacy against certain types of cancer .
Anti-inflammatory Properties
Compounds with similar structures have also been studied for anti-inflammatory effects. The presence of the pyrimidine ring may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .
The biological activity of Ethanone is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.
- Apoptosis Induction : Research indicates that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
